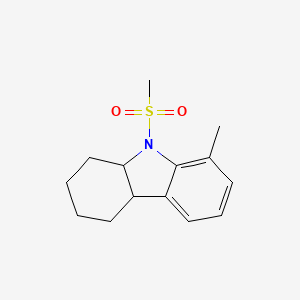
9-(Methanesulfonyl)-8-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Methanesulfonyl)-8-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole is a complex organic compound that belongs to the carbazole family Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Methanesulfonyl)-8-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole typically involves multiple steps. One common method includes the initial formation of the carbazole core, followed by the introduction of the methanesulfonyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to more efficient production. The use of automated systems and advanced monitoring techniques ensures consistent quality and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
9-(Methanesulfonyl)-8-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the carbazole core or the methanesulfonyl group, leading to different products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often facilitated by the presence of the methanesulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce different carbazole derivatives with altered functional groups.
Scientific Research Applications
9-(Methanesulfonyl)-8-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 9-(Methanesulfonyl)-8-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule and triggering various biological effects. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 9-(Methanesulfonyl)-8-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole include other carbazole derivatives with different substituents, such as:
- 9-(Methanesulfonyl)-carbazole
- 8-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole
- Methanesulfonyl-carbazole
Uniqueness
The uniqueness of this compound lies in the combination of the methanesulfonyl group and the carbazole core
Properties
CAS No. |
404392-14-9 |
|---|---|
Molecular Formula |
C14H19NO2S |
Molecular Weight |
265.37 g/mol |
IUPAC Name |
8-methyl-9-methylsulfonyl-1,2,3,4,4a,9a-hexahydrocarbazole |
InChI |
InChI=1S/C14H19NO2S/c1-10-6-5-8-12-11-7-3-4-9-13(11)15(14(10)12)18(2,16)17/h5-6,8,11,13H,3-4,7,9H2,1-2H3 |
InChI Key |
BJLCWPNJVZXULE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3CCCCC3N2S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-{4-[Bis(2-hydroxyethyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid](/img/structure/B14257991.png)
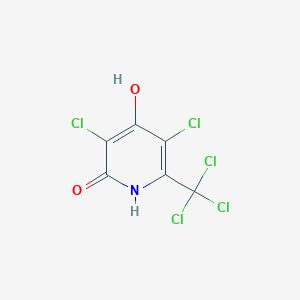
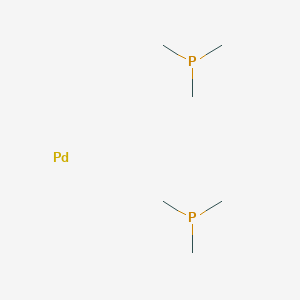
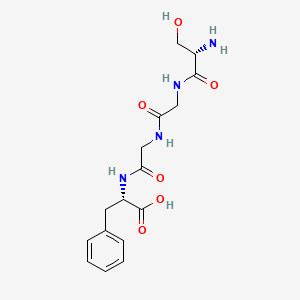
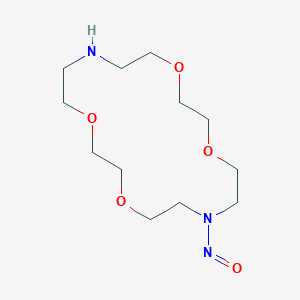
![Acetic acid, [2-[bis(2-methoxyethyl)amino]-2-oxoethoxy]-](/img/structure/B14258019.png)
![2-{[6-(Octanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid](/img/structure/B14258020.png)
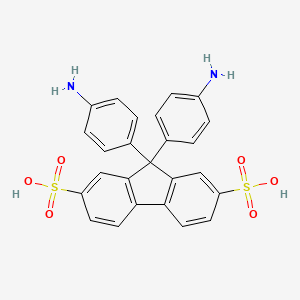
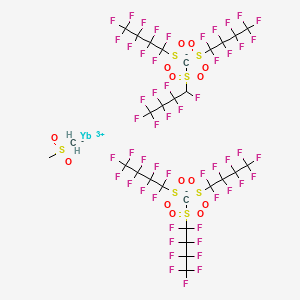
![4,4'-[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethene-2,1-diyl)]diphenol](/img/structure/B14258035.png)
![N-{4-[2-Ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14258036.png)
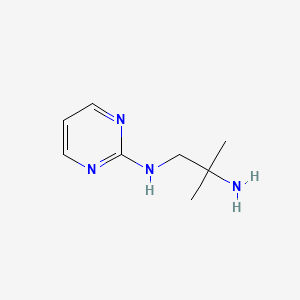
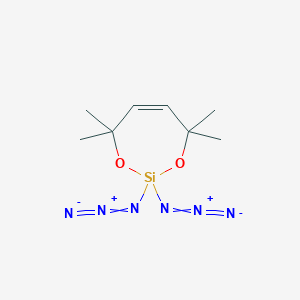
![2-(Bicyclo[2.2.1]heptan-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol](/img/structure/B14258063.png)
